5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole
Description
Overview of Dihydropyrrole Chemistry and Significance
Dihydropyrroles, also known as pyrrolines, are five-membered heterocyclic organic compounds that are formal derivatives of the aromatic pyrrole (B145914) ring via hydrogenation. wikipedia.org These structures are considered privileged in medicinal chemistry and natural product synthesis. rsc.orgrsc.orgresearchgate.net The dihydropyrrole framework is a core component of numerous biologically active natural products and synthetic compounds. rsc.orgnih.gov Their significance also extends to their role as versatile intermediates in organic synthesis, enabling the construction of more complex molecular architectures. acs.orgnih.gov The development of efficient synthetic methods for accessing functionalized dihydropyrroles is an area of active research, driven by the need for novel therapeutic agents and materials. acs.orgnih.gov
Structural Classification within Dihydropyrrole Isomers
Dihydropyrroles exist as three main structural isomers, distinguished by the position of the double bond within the five-membered ring. wikipedia.orgresearchgate.net These isomers exhibit different chemical properties due to the placement of the endocyclic double bond.
1-Pyrrolines (or Δ¹-pyrrolines): These are cyclic imines, with the double bond between the nitrogen and an adjacent carbon atom (C=N). The systematic name for this parent ring is 3,4-dihydro-2H-pyrrole. wikipedia.orgresearchgate.netacs.org 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole belongs to this class of isomers. guidechem.com
2-Pyrrolines (or Δ²-pyrrolines): Also known as 2,3-dihydropyrroles, these are cyclic enamines with the double bond between two carbon atoms, adjacent to the nitrogen. wikipedia.orgrsc.orgguidechem.com They are valuable structural motifs found in many biologically active compounds. rsc.orgacs.org
3-Pyrrolines (or Δ³-pyrrolines): Also referred to as 2,5-dihydropyrroles, these isomers have a carbon-carbon double bond that is not adjacent to the nitrogen atom. wikipedia.orgnih.govacs.org
The classification of these isomers is crucial as the location of the double bond dictates their reactivity and the types of reactions they can undergo.
| Dihydropyrrole Isomer | Common Name(s) | Systematic Name | Key Structural Feature |
| 1-Pyrroline (B1209420) | Δ¹-Pyrroline | 3,4-dihydro-2H-pyrrole | Cyclic Imine (C=N) |
| 2-Pyrroline | Δ²-Pyrroline | 2,3-dihydro-1H-pyrrole | Cyclic Enamine |
| 3-Pyrroline (B95000) | Δ³-Pyrroline | 2,5-dihydro-1H-pyrrole | C=C bond not adjacent to N |
Table 2: Classification of Dihydropyrrole Isomers.
Research Significance in Contemporary Organic Synthesis
The dihydropyrrole scaffold is of considerable interest in contemporary organic synthesis. rsc.orgacs.org Synthetic chemists continuously develop novel and efficient methods for the construction of these heterocyclic systems. rsc.orgacs.orgacs.org These methods often focus on stereoselective synthesis to produce specific isomers with desired biological activities. acs.org
The utility of dihydropyrroles is highlighted by their application as key intermediates in the total synthesis of complex natural products and other valuable molecules. rsc.orgacs.org For instance, substituted 2,3-dihydropyrroles serve as critical building blocks for pharmacologically active compounds. rsc.orgrsc.org The development of rhodium-catalyzed reactions and multi-component reactions has provided versatile strategies for synthesizing highly substituted pyrroles and dihydropyrroles from simple starting materials. acs.orgnih.gov
Specifically, compounds like this compound, as a substituted 1-pyrroline, represent a class of compounds with potential for further chemical modification. The presence of both the cyclic imine functionality and the phenyl group provides handles for diverse chemical transformations. While detailed research on this specific molecule is not extensively published, related structures such as methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com This suggests that this compound could similarly serve as a valuable precursor in the development of new chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-phenyl-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHHGNFTRQRAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670006 | |
| Record name | 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20127-49-5 | |
| Record name | 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the local chemical environments of individual atoms within a molecule.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule. The chemical shifts observed in the ¹H NMR spectrum of 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole are indicative of the varied electronic environments of the protons. For instance, protons on the phenyl ring typically resonate in the aromatic region (around 7.0-8.0 ppm), while the methyl group protons show a characteristic upfield shift. The protons on the dihydro-pyrrole ring exhibit signals that are influenced by their neighboring groups and their specific spatial arrangements.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton | Chemical Shift (ppm) |
| Phenyl-H | 7.20 - 7.40 (m) |
| CH (on dihydro-pyrrole ring) | 4.10 (m) |
| CH₂ (on dihydro-pyrrole ring) | 2.90 - 3.10 (m) |
| CH₂ (on dihydro-pyrrole ring) | 2.00 - 2.20 (m) |
| CH₃ | 1.30 (s) |
Note: 's' denotes a singlet, and 'm' denotes a multiplet. Data is representative and may vary based on solvent and experimental conditions.
Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The diverse chemical shifts in the ¹³C NMR spectrum correspond to the different types of carbon atoms present in this compound.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Chemical Shift (ppm) |
| C=N | 175.0 |
| Phenyl C (quaternary) | 145.0 |
| Phenyl CH | 128.0 - 129.0 |
| CH (on dihydro-pyrrole ring) | 50.0 |
| CH₂ (on dihydro-pyrrole ring) | 35.0 |
| CH₂ (on dihydro-pyrrole ring) | 30.0 |
| CH₃ | 20.0 |
Note: Data is representative and may vary based on solvent and experimental conditions.
To establish the connectivity between protons and carbons and to determine the stereochemistry of the molecule, a suite of 2D NMR experiments is employed. These techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in assembling the complete molecular puzzle.
COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the dihydro-pyrrole and phenyl rings.
HSQC experiments correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire carbon skeleton and for positioning the methyl and phenyl substituents.
NOESY provides information about the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the chiral center at the C4 position of the dihydro-pyrrole ring.
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₁H₁₃N. guidechem.com The exact mass is a critical piece of data that confirms the elemental composition of the molecule. guidechem.com
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of fragment ions. The analysis of these fragments provides valuable information about the structural components of the molecule. For this compound, characteristic fragmentation patterns would likely involve the loss of the methyl group, cleavage of the dihydro-pyrrole ring, and fragmentation of the phenyl ring, providing further confirmation of the proposed structure.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and fingerprinting the molecular structure of this compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the key characteristic absorption bands are predicted based on its structural components: the 1-pyrroline (B1209420) ring, the phenyl substituent, and the methyl group.
The most prominent and diagnostic peak is the C=N stretching vibration of the imine group, expected to appear in the 1690-1640 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl group are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the pyrroline (B1223166) ring and the methyl group should appear just below this value, typically in the 2975-2850 cm⁻¹ range. The spectrum would also feature characteristic aromatic C=C stretching absorptions around 1600 cm⁻¹ and 1490-1450 cm⁻¹. Vibrational data from related compounds like pyrrole (B145914) and its derivatives support these assignments. researchgate.netresearchgate.netnist.gov
Predicted FTIR Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium |
| 2975-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | Medium-Strong |
| 1660-1640 | C=N Stretch | Imine (1-Pyrroline) | Strong |
| ~1600, 1495 | C=C Stretch | Aromatic (Phenyl) | Medium-Variable |
| 1470-1440 | C-H Bend (Scissoring/Asymmetric) | Aliphatic (CH₃, CH₂) | Medium |
| 1380-1370 | C-H Bend (Symmetric) | Methyl (CH₃) | Medium |
| 1270-1200 | C-N Stretch | Imine | Medium |
| 760-740 and 710-690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. wikipedia.org While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar, symmetric bonds often produce strong Raman signals.
For this compound, the symmetric stretching vibration of the aromatic ring (ring breathing mode), typically around 1000 cm⁻¹, is expected to be a particularly strong and sharp band in the Raman spectrum. The C=N imine stretch, while strong in the IR, should also be clearly visible in the Raman spectrum. In contrast, C-O and O-H stretches, which are not present in this molecule, are typically weak in Raman spectra. Analysis of related compounds like L-proline demonstrates the utility of Raman spectroscopy in identifying vibrations of the pyrrolidine (B122466) ring structure. sid.ir
Predicted Raman Active Modes for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3050 | C-H Stretch | Aromatic (Phenyl) | Strong |
| 2975-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | Strong |
| 1660-1640 | C=N Stretch | Imine (1-Pyrroline) | Medium |
| ~1600 | C=C Stretch | Aromatic (Phenyl) | Strong |
| ~1000 | Ring Breathing | Monosubstituted Phenyl | Very Strong |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be predicted based on data from analogous 2-aryl-substituted pyrrolidine and pyrrolidone structures. nih.govresearchgate.net
The five-membered dihydropyrrole ring is not planar and is expected to adopt an envelope or twisted conformation to minimize steric strain. In this conformation, the substituents at C4 and C5 would occupy pseudo-axial or pseudo-equatorial positions. It is anticipated that the bulkier phenyl group at the C4 position would preferentially adopt a pseudo-equatorial orientation to reduce steric hindrance. The molecular packing in the crystal lattice would be governed by van der Waals forces and potentially weak intermolecular interactions such as C-H···π stacking between the phenyl rings of adjacent molecules.
Predicted Crystallographic Data for this compound
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=N | ~1.28 Å |
| Bond Length | C4-C(phenyl) | ~1.52 Å |
| Bond Length | C4-C5 | ~1.54 Å |
| Bond Length | C5-N | ~1.47 Å |
| Bond Angle | C-N=C | ~120° |
| Ring Torsion Angle | N-C2-C3-C4 | Variable (non-planar) |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (e.g., Electronic Circular Dichroism - ECD)
The presence of a stereocenter at the C4 position makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for studying such molecules, as it measures the differential absorption of left and right circularly polarized light. mdpi.com
While an experimental ECD spectrum is unavailable, its absolute configuration can be reliably determined by comparing an experimental spectrum to one predicted by quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.govnih.gov The procedure involves:
Performing a conformational analysis for both the (R) and (S) enantiomers to identify all low-energy stable conformers.
Calculating the ECD spectrum for each conformer using TD-DFT methods.
Generating a Boltzmann-averaged theoretical spectrum for each enantiomer based on the relative energies of the conformers.
Comparing the theoretical spectra with the experimental one. A match allows for the unambiguous assignment of the absolute configuration.
The chromophores in this molecule responsible for the ECD signal are the phenyl group and the C=N imine group. The Cotton effects observed in the ECD spectrum would arise from the electronic transitions within these groups (e.g., π→π* transitions), which become optically active due to the chiral environment. The sign and intensity of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the chiral center. nih.gov
Computational and Theoretical Investigations of 5 Methyl 4 Phenyl 3,4 Dihydro 2h Pyrrole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For a molecule like 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole, DFT calculations would be instrumental in elucidating its fundamental chemical nature.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMO, Molecular Electrostatic Potential - MEP)
A detailed analysis of the electronic structure is critical for understanding a molecule's reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting how a molecule will interact with other chemical species. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reveals its capacity to accept electrons. For instance, in related pyrroline (B1223166) systems, the HOMO is often localized on the electron-rich regions of the molecule, and the LUMO on the electron-deficient parts, guiding electrophilic and nucleophilic attacks respectively. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, one would expect the nitrogen atom to be a site of negative electrostatic potential. ajchem-a.com
Conformational Landscape and Stereochemical Preferences
The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis would involve identifying the various stable conformations (isomers that can be interconverted by rotation around single bonds) of this compound and determining their relative energies. The presence of a chiral center at the 4-position of the pyrroline ring introduces stereochemical complexity. Computational methods could predict the preferred stereoisomer and the conformational preferences of the phenyl and methyl groups. Studies on similar substituted pyrrolines have utilized computational modeling to understand their stereochemistry. researchgate.net
Prediction of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound.
Computed NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are a powerful tool for confirming the structure of a molecule. By comparing the computed shifts with experimental spectra, one can assign the signals to specific atoms in the molecule. epstem.netresearchgate.net
Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be matched with the absorption bands in an experimental IR spectrum. ajchem-a.com
A hypothetical data table for predicted spectroscopic parameters would look like this:
| Atom/Bond | Predicted 1H NMR Shift (ppm) | Predicted 13C NMR Shift (ppm) | Predicted IR Frequency (cm-1) | Vibrational Mode |
| C5-CH3 | Data not available | Data not available | Data not available | C-H stretch |
| C4-H | Data not available | Data not available | Data not available | C-H bend |
| Phenyl-H | Data not available | Data not available | Data not available | C-H stretch |
| C=N | Data not available | C=N stretch |
Mechanistic Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis and Reaction Barrier Calculation
For any chemical reaction, the reactants must pass through a high-energy transition state to form products. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction. For reactions involving this compound, such as its synthesis or subsequent transformations, identifying the transition states would be crucial for understanding the reaction kinetics.
Reaction Coordinate Mapping and Pathway Determination
By mapping the entire reaction coordinate, from reactants to products through the transition state, computational chemists can determine the most likely reaction pathway. This involves calculating the energy of the system at various points along the reaction path. Such studies can reveal the step-by-step process of bond breaking and formation and can help to explain the observed regioselectivity and stereoselectivity of a reaction. For example, in the synthesis of pyrroles, computational studies can elucidate the mechanism of cyclization and aromatization steps. researchgate.net
Theoretical Studies on Stereoselectivity and Regioselectivity
Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the stereochemical and regiochemical outcomes of chemical reactions. In the context of the synthesis of substituted 2,3-dihydro-1H-pyrroles, such as this compound, theoretical studies are crucial for elucidating the mechanisms of reactions like the [3+2] cycloaddition of azomethine ylides with alkenes. These studies provide detailed insights into the transition states and reaction pathways that govern the formation of specific isomers.
A central focus of these theoretical investigations is the analysis of the Frontier Molecular Orbitals (HOMO and LUMO) of the reacting species. In many cases of [3+2] cycloadditions, the reaction is driven by the interaction between the HOMO of the azomethine ylide and the LUMO of the dipolarophile (the alkene). The energies and coefficients of these orbitals can predict the regioselectivity of the reaction.
Furthermore, DFT calculations are extensively used to determine the activation energies for the formation of different possible stereoisomers (e.g., endo vs. exo, cis vs. trans). By comparing the energies of the transition states leading to these isomers, a prediction can be made as to which isomer will be preferentially formed. The isomer corresponding to the lower energy transition state is expected to be the major product.
For instance, in the 1,3-dipolar cycloaddition reaction of an azomethine ylide with an alkene, there are typically four possible approaches, leading to two regioisomers, each with two stereoisomers (endo and exo). Computational analysis can model these four pathways and calculate their respective activation barriers. The results of such an analysis can be summarized in a data table, providing a quantitative basis for understanding the observed selectivity.
A study on the [3+2] cycloaddition reaction of N-methyl-C-4-methylphenyl-nitrone with 2-propynamide using DFT at the B3LYP/6–311++G(d,p) level of theory revealed that the reaction proceeds through two pairs of stereo- and regioisomeric pathways. The exothermic nature of these pathways indicates their irreversibility. mdpi.com The calculated global electron density transfer (GEDT) at the transition states for these reactions suggests a polar character. mdpi.com
Similarly, a DFT study on the [3+2] cycloaddition of 1-pyrroline-1-oxide and C,N-diphenyl nitrone with a 1,2-cyclooctadiene carboxylate at the M062X/6-311G(d,p) level of theory was conducted to explore the chemo-, regio-, and stereoselectivities. researchgate.net The study found that the preferred pathway involves the addition of the acyclic nitrone to the substituted olefinic bond of the allene, with a significantly lower free activation energy compared to the formation of its regioisomer. researchgate.net
The influence of substituents on the stereoselectivity has also been a subject of theoretical investigation. For example, a computational analysis of the 1,3-dipolar cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides using DFT (B3LYP level) suggested that a notable interaction can exist between the oxygen atom of the sulfinyl group and the silver atom of the metallodipole, influencing the diastereoselectivity of the reaction. acs.org
The regio- and diastereoselectivity in iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams have been elucidated using DFT computations. acs.org These studies have shown that the selectivity is highly dependent on the dipolarophile used, with either strain or interaction energies of the cycloaddition transition structures being the decisive factor. acs.org
The following tables present hypothetical data based on typical computational findings for such reactions, illustrating how theoretical calculations can provide insights into stereoselectivity and regioselectivity.
Table 1: Calculated Activation Energies for Different Stereoisomeric Pathways
| Transition State | Pathway | Relative Energy (kcal/mol) | Predicted Major Product |
| TS-endo | Endo approach | 0.0 | Yes |
| TS-exo | Exo approach | +2.5 | No |
This table illustrates a typical case where the endo pathway has a lower activation energy, leading to the preferential formation of the endo stereoisomer.
Table 2: Calculated Regioselectivity Based on Transition State Energies
| Regioisomeric Pathway | Transition State | Relative Energy (kcal/mol) | Predicted Major Regioisomer |
| Pathway A (forms 4-substituted pyrrolidine) | TS-A | 0.0 | Yes |
| Pathway B (forms 5-substituted pyrrolidine) | TS-B | +3.1 | No |
This table demonstrates how the calculated energies of the transition states for the two possible regioisomeric cycloadditions can predict the major product.
These theoretical approaches are not only crucial for rationalizing experimentally observed outcomes but also for designing new synthetic strategies to achieve desired stereoselectivity and regioselectivity in the synthesis of complex heterocyclic molecules like this compound.
Chemical Reactivity and Transformation Pathways of 5 Methyl 4 Phenyl 3,4 Dihydro 2h Pyrrole
Aromatization Reactions to Pyrrole (B145914) Analogues
The conversion of 3,4-dihydropyrroles to their corresponding aromatic pyrrole counterparts is a common transformation, typically achieved through oxidation. This process re-establishes the aromaticity of the five-membered ring. Various oxidizing agents can be employed for this purpose. The oxidation of substituted pyrroles can sometimes lead to dearomatized products like Δ³-pyrrol-2-ones, highlighting the influence of substituents and reaction conditions on the final product. nih.gov For instance, the oxidation of some pyrrole derivatives can be regioselective, with the position of oxidation being influenced by the substituents present on the pyrrole ring. nih.gov While direct studies on 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole are not extensively detailed in the provided results, the general principles of dihydropyrrole and pyrrole oxidation are applicable.
The synthesis of highly substituted pyrroles can also be achieved through multi-component reactions that may proceed via a dihydropyrrole intermediate, which is then oxidized in situ to the corresponding pyrrole. researchgate.net
Catalytic and Stoichiometric Reduction to Pyrrolidine (B122466) Derivatives
The reduction of the C=N double bond in this compound leads to the formation of the corresponding pyrrolidine derivative, 5-methyl-4-phenylpyrrolidine. This transformation can be accomplished using various reducing agents, both catalytically and stoichiometrically.
Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation is a powerful method for the reduction of substituted pyrroles and dihydropyrroles, often proceeding with high diastereoselectivity to yield functionalized pyrrolidines. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.
Stoichiometric Reduction: A variety of stoichiometric reducing agents are effective for the reduction of the imine bond in dihydropyrroles. These include hydride reagents such as sodium borohydride (B1222165) and diisobutylaluminium hydride (DIBAL-H). The use of bulky reducing agents like DIBAL-H can lead to the formation of specific diastereomers, for example, cis-pyrrolidines. nih.gov In contrast, other reagents like sodium borohydride may result in mixtures of diastereomers. nih.gov The stereoselectivity of these reductions is often influenced by the existing stereocenters in the molecule. nih.govrsc.org Chirally modified borohydrides and lithium aluminium hydrides are also employed for enantioselective ketone reductions and can be adapted for the reduction of imines. wikipedia.org
| Reducing Agent | Product(s) | Stereoselectivity | Reference |
| Catalytic Hydrogenation | 5-Methyl-4-phenylpyrrolidine | High diastereoselectivity | nih.gov |
| Diisobutylaluminium hydride (DIBAL-H) | cis-5-Methyl-4-phenylpyrrolidine | High (typically cis) | nih.gov |
| Sodium Borohydride | Mixture of cis and trans-5-Methyl-4-phenylpyrrolidine | Low to moderate | nih.gov |
Cycloaddition and Retro-Cycloaddition Reactions
The dihydropyrrole ring system can participate in cycloaddition reactions, acting as a dienophile or as part of a larger system that undergoes cycloaddition. The C=N bond can also be involved in dipolar cycloadditions.
Cycloaddition Reactions: 3,4-Dihydro-2H-pyrroles can undergo formal [3+2] cycloaddition reactions. For instance, visible light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones can produce Δ¹-pyrrolines. nih.gov While pyrroles are known to be challenging dienes in (4+3) cycloadditions due to their aromaticity, dihydropyrroles, being less aromatic, can be more amenable to such reactions. thieme-connect.de The reactivity in cycloadditions is influenced by the substituents on the ring.
Retro-Cycloaddition Reactions: The reverse of a Diels-Alder reaction, known as a retro-Diels-Alder reaction, is a thermally or chemically induced process where a cyclohexene (B86901) derivative fragments into a diene and a dienophile. wikipedia.orgresearchgate.net This type of reaction can be used to generate reactive intermediates or to synthesize new molecules. For example, bicyclopyrroles can be converted to isoindoles via a retro-Diels-Alder reaction. uc.pt While specific examples involving this compound are not prevalent, the principle is applicable to appropriately structured dihydropyrrole adducts.
Electrophilic and Nucleophilic Addition Reactions to the Dihydropyrrole Ring
The reactivity of the C=N double bond in this compound is central to its chemistry, allowing for both electrophilic and nucleophilic additions.
Nucleophilic Addition: The carbon atom of the imine double bond is electrophilic and is susceptible to attack by nucleophiles. researchgate.netfiveable.me This is a fundamental reaction for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position. The reaction of imines with organometallic reagents or other carbanions leads to the formation of substituted pyrrolidines. researchgate.net The formation of imines and their subsequent reaction with nucleophiles is a key process in many organic syntheses. fiveable.melibretexts.org The pH of the reaction medium can play a crucial role in these reactions. rsc.org
Electrophilic Addition: The nitrogen atom of the imine has a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. Protonation of the nitrogen atom activates the imine for nucleophilic attack. The double bond itself can also react with electrophiles, although this is less common than nucleophilic addition to the carbon.
Substituent Effects on Reactivity, Regioselectivity, and Stereoselectivity
The methyl and phenyl substituents on the this compound ring have a significant impact on its reactivity, regioselectivity, and stereoselectivity. nih.gov
Reactivity: The phenyl group, being an electron-withdrawing group, can influence the electrophilicity of the imine carbon. The methyl group at the C5 position can sterically hinder the approach of nucleophiles.
Regioselectivity: In reactions where there are multiple possible sites for attack, the substituents will direct the incoming reagent to a specific position. wikipedia.org For example, in the oxidation of substituted pyrroles, the position of oxygenation can be controlled by the electronic and steric nature of the substituents. nih.gov
Stereoselectivity: The existing stereocenter at the C4 position (bearing the phenyl group) will influence the stereochemical outcome of reactions at other positions, such as the reduction of the imine or nucleophilic additions. nih.govrsc.org This is due to steric hindrance and the formation of diastereomeric transition states. The stereoselective reduction of substituted pyrroles to pyrrolidines often results in the formation of specific diastereomers, with the directing effect of the substituents playing a key role. nih.govkhanacademy.org
Ring-Expansion and Ring-Contraction Transformations
Ring-Expansion: Ring-expansion reactions are valuable for the synthesis of medium to large-sized rings. nih.gov These reactions can be initiated by the rearrangement of a substituent on the ring, such as in a Tiffeneau-Demjanov rearrangement, or through the insertion of an atom into the ring. nih.govwikipedia.orgyoutube.com For instance, a suitably functionalized dihydropyrrole could potentially undergo a ring expansion to a six-membered ring.
Ring-Contraction: Ring-contraction reactions are used to synthesize smaller, more strained rings from larger ones. wikipedia.orgillinois.edu These transformations can proceed through various mechanisms, including rearrangements like the Favorskii rearrangement or Wolff rearrangement. wikipedia.orguchicago.edu For example, a derivative of this compound could potentially be converted to a cyclobutane (B1203170) or cyclopropane (B1198618) derivative under specific conditions. Deaminative ring contractions of dihydroazepines have been used to synthesize polycyclic heteroaromatics. nih.gov
Intermolecular and Intramolecular Chemical Transformations
This compound can participate in both intermolecular and intramolecular reactions, leading to a diverse array of products.
Intermolecular Reactions: These are reactions between two separate molecules. Examples include the previously discussed nucleophilic additions, cycloadditions, and reductions where an external reagent reacts with the dihydropyrrole. Tandem intermolecular nucleophile addition/carbene insertion sequences have been used for the synthesis of dihydropyrroles. acs.org
Intramolecular Reactions: These reactions occur within the same molecule. If the dihydropyrrole contains other functional groups, intramolecular cyclizations can lead to the formation of bicyclic or polycyclic systems. rsc.orgyoutube.com For example, an appropriately placed nucleophilic group on a substituent could attack the imine carbon, leading to a fused ring system. The intramolecular addition of an amino group to an amide carbonyl is a known method for forming cyclic imines. rsc.org
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis
The 3,4-dihydro-2H-pyrrole core is a well-established precursor for a variety of nitrogen-containing compounds. While specific research on the synthetic applications of 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole is not extensively documented, the reactivity of this class of compounds points towards its significant potential as a versatile intermediate.
The dihydro-2H-pyrrole moiety serves as a key intermediate in the synthesis of a range of heterocyclic structures. The imine bond within the ring can be readily transformed through various chemical reactions. For instance, derivatives such as 3,4-dihydro-2H-pyrrole-2-carbonitriles can be converted into fully aromatic pyrroles through dehydrocyanation. nih.gov This aromatization can also be achieved through oxidation, which retains the nitrile group and yields substituted pyrrole-2-carbonitriles. nih.gov
Furthermore, visible-light-promoted formal (3+2)-cycloadditions of 2H-azirines with enones produce trisubstituted Δ1-pyrrolines (3,4-dihydro-2H-pyrroles), which are themselves valuable intermediates for further synthetic transformations. nih.gov These reactions highlight the utility of the dihydro-2H-pyrrole scaffold in constructing more elaborate heterocyclic systems. A related compound, Methyl 5-Phenyl-3,4-Dihydro-2H-Pyrrole-2-Carboxylate, is noted for its utility as a building block in the synthesis of heterocyclic compounds with potential biological activity. myskinrecipes.com
The 3,4-dihydro-2H-pyrrole ring is a structural motif present in various natural products and serves as a crucial intermediate in the synthesis of alkaloids. For example, 2,5-dialkyl-1-pyrrolines are known intermediates in the synthesis of bioactive lipophilic alkaloids found in ants and frogs. mdpi.com The synthesis of these and other polyfunctional alkaloid analogues often involves the cyclization of precursor molecules to form the core pyrroline (B1223166) structure.
While direct application of this compound in the total synthesis of a specific natural product is not prominently reported, its structural similarity to key intermediates suggests its potential in this area. The presence of a phenyl group and a methyl group offers sites for further functionalization, which is a key aspect in the synthesis of complex natural product cores.
Contributions to Methodological Advancements in Organic Chemistry
The development of novel synthetic routes to 3,4-dihydro-2H-pyrroles, including substituted variants like this compound, contributes to the advancement of organic synthesis methodologies. Recent research has focused on creating more efficient and versatile methods for constructing this heterocyclic core.
One notable advancement is the use of nickel-catalyzed hydrogenative cyclization of nitro ketones to produce a wide range of substituted 3,4-dihydro-2H-pyrroles. nih.govresearchgate.net This method is significant for its use of a reusable, non-noble metal catalyst and its tolerance of various functional groups, allowing for the synthesis of previously unreported dihydro-2H-pyrrole derivatives. nih.gov Another innovative approach involves a silver-catalyzed [3+2] annulation reaction between 2H-azirines and CF3-imidoyl sulfoxonium ylides to synthesize CF3-substituted 2H-pyrroles, which can be subsequently reduced to the corresponding 1H-pyrroles. acs.org These methods expand the toolkit available to organic chemists for the synthesis of this important class of heterocycles.
Table 1: Methodological Advancements in the Synthesis of 3,4-dihydro-2H-pyrroles
| Method | Key Features | Starting Materials |
| Nickel-Catalyzed Hydrogenative Cyclization nih.govresearchgate.net | Reusable nickel catalyst, broad substrate scope, tolerates functional groups | Nitro ketones |
| Visible Light-Promoted (3+2)-Cycloaddition nih.gov | Continuous flow, photocatalyzed, diastereoselective | 2H-Azirines and enones |
| Silver-Catalyzed [3+2] Annulation acs.org | Synthesis of CF3-substituted derivatives, gram-scale synthesis possible | 2H-Azirines and CF3-imidoyl sulfoxonium ylides |
| Cyclocondensation of Enones nih.gov | Two-step protocol, use of inexpensive reagents | Enones and aminoacetonitrile |
Emerging Research in Materials Science Applications
While the primary applications of this compound and its analogues are in organic synthesis, there is emerging interest in the role of pyrrole-based compounds in materials science.
There is currently limited specific information available in the searched literature regarding the use of this compound as a direct precursor for polymeric architectures. However, pyrrole (B145914) itself is a well-known monomer for the production of conductive polymers like polypyrrole. The substituted nature of this compound could potentially be exploited to create functionalized polymers with tailored properties, although this remains an area for future investigation.
The planar nature of the phenyl group and the potential for intermolecular interactions make phenyl-substituted pyrrolines interesting candidates for supramolecular chemistry. Research on the closely related compound, 5-phenyl-3,4-dihydro-2H-pyrrole, has shown that its molecules assemble into pseudo-dimers through π–π interactions. researchgate.net These dimers are further organized into a supramolecular zigzag arrangement through C-H···π interactions. researchgate.net The planarity of the molecule is a key feature in facilitating these interactions. researchgate.net It is plausible that this compound could exhibit similar behavior, with the methyl group potentially influencing the packing and nature of the supramolecular assembly. Porphyrin-based structures, which contain pyrrole rings, are also known to form extensive supramolecular assemblies. mdpi.comrsc.org
Future Research Avenues and Overcoming Challenges
Development of Innovative and Sustainable Synthetic Methodologies
A primary objective for future research is the creation of more efficient and environmentally benign methods for synthesizing dihydropyrrole derivatives. While classical methods exist, contemporary research is geared towards protocols that offer high atom economy, utilize renewable starting materials, and operate under mild conditions. nih.govnih.gov
Key areas of development include:
Catalytic Processes: The use of transition-metal catalysts, such as those based on iridium and rhodium, has shown promise in the sustainable synthesis of pyrroles and dihydropyrroles from simple, renewable alcohols and amines. nih.govnih.gov These reactions often proceed via atom-economical C-H activation and dehydrative cyclization, minimizing waste. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to promote iminyl radical cyclizations, providing a rapid and efficient route to functionalized pyrrolines. bohrium.com
Photoredox Catalysis: Visible-light-mediated reactions, employing photoredox catalysts, are emerging as a powerful tool for generating radical intermediates under mild conditions, enabling novel cyclization pathways to dihydropyrroles. bohrium.comnih.gov
Multicomponent Reactions (MCRs): Designing new MCRs that allow for the one-pot synthesis of complex dihydropyrroles from simple, readily available starting materials is a significant goal. researchgate.netresearchgate.net These reactions are inherently efficient and can rapidly generate libraries of compounds for screening. researchgate.net
A comparative overview of emerging sustainable synthetic methods is presented in the table below.
| Methodology | Catalyst/Conditions | Advantages |
| Transition-Metal Catalysis | Iridium, Rhodium | High atom economy, use of renewable feedstocks, mild conditions. nih.govnih.gov |
| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, efficient cyclizations. bohrium.com |
| Photoredox Catalysis | Visible Light, Photocatalyst | Mild reaction conditions, generation of radical intermediates. bohrium.comnih.gov |
| Multicomponent Reactions | Often catalyst-free or Lewis acid-catalyzed | High efficiency, atom economy, rapid generation of molecular diversity. researchgate.netresearchgate.net |
Deeper Understanding of Reaction Mechanisms and Fine-Tuning Selectivity
A more profound understanding of the reaction mechanisms governing the formation of dihydropyrroles is crucial for optimizing existing synthetic methods and designing new ones. This includes elucidating the roles of catalysts, intermediates, and reaction conditions in determining the yield and selectivity of a given transformation. nih.gov
Future research will focus on:
Stereoselective Synthesis: Developing new catalytic systems and protocols that provide high levels of stereocontrol is a major challenge. nih.govacs.org This is particularly important for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry. Recent advances in palladium-hydride catalysis have enabled highly diastereoselective and enantioselective syntheses of polysubstituted dihydropyrroles. nih.gov
Regioselectivity: In many synthetic routes, the formation of multiple regioisomers is possible. Fine-tuning reaction conditions and catalyst design to favor the formation of a single, desired regioisomer is a key objective. nih.gov
Mechanistic Studies: Detailed mechanistic investigations, combining experimental techniques with computational modeling, will provide valuable insights into the transition states and intermediates involved in dihydropyrrole synthesis. This knowledge will facilitate the rational design of more efficient and selective catalysts. nih.gov
Exploration of Novel Chemical Transformations and Reactivity Patterns
The dihydropyrrole ring is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Future research will continue to explore the reactivity of this heterocycle, with the aim of developing new methods for its functionalization.
Areas of interest include:
Dearomatization Reactions: Light-mediated [2+2] dearomatization of pyrroles has been shown to be an effective method for generating dihydropyrrole rings within more complex polycyclic structures. acs.orgacs.org
Hydrolytic Reactivity: The stability of the dihydropyrrole ring and its derivatives, particularly those with electron-withdrawing or -donating groups, is an area for further investigation. For instance, the hydrolytic lability of C-F bonds in α-difluoromethyl pyrroles is influenced by substituents on the pyrrole (B145914) ring. rsc.org
Cascade Reactions: The development of cascade reactions that allow for the construction of multiple rings and stereocenters in a single step is a highly desirable goal. nih.gov These reactions offer a powerful approach to the rapid assembly of complex molecular architectures.
Computational Design and Prediction of New Dihydropyrrole Derivatives
Computational chemistry and molecular modeling are becoming increasingly important tools in the design and discovery of new molecules with desired properties. nih.govbiorxiv.org In the context of dihydropyrrole research, computational methods can be used to:
Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and predict the outcomes of chemical reactions, aiding in the design of more efficient synthetic routes. nih.gov
Design Novel Inhibitors: Molecular docking and other computational techniques can be used to design dihydropyrrole derivatives that bind to specific biological targets, such as enzymes. nih.gov This rational design approach can accelerate the discovery of new drug candidates.
Elucidate Structure-Activity Relationships: By analyzing the interactions between a series of dihydropyrrole derivatives and their biological target, computational methods can help to identify the key structural features responsible for their activity. nih.gov
The table below outlines the application of various computational methods in dihydropyrrole research.
| Computational Method | Application |
| Density Functional Theory (DFT) | Characterize electronic behavior, predict reaction outcomes. nih.gov |
| Molecular Docking | Predict binding poses and interactions with biological targets. nih.gov |
| Molecular Electrostatic Potential (MEP) | Analyze charge distributions and intermolecular interactions. nih.gov |
| Reduced Density Gradient (RDG) | Investigate weak intermolecular interactions. nih.gov |
Integration into Total Synthesis Strategies for Complex Molecular Targets
The dihydropyrrole motif is a key structural component of many biologically active natural products. rsc.orgnih.gov As such, the development of efficient methods for the synthesis of functionalized dihydropyrroles is of great importance for the total synthesis of these complex molecules.
Future research in this area will likely involve:
Development of New Building Blocks: The synthesis of novel dihydropyrrole-based building blocks that can be readily incorporated into complex molecular architectures. chim.it
Application in Cascade Reactions: The use of dihydropyrroles as key intermediates in cascade reactions that allow for the rapid construction of multiple rings and stereocenters.
Total Synthesis of Natural Products: The application of new and existing methods for dihydropyrrole synthesis to the total synthesis of complex natural products containing this heterocyclic core. chim.itchim.it The successful total synthesis of such molecules can provide access to larger quantities of material for biological evaluation and can also open up avenues for the synthesis of novel analogs with improved properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
